N-[(2-chlorophenyl)methyl]prop-2-en-1-amine N-[(2-chlorophenyl)methyl]prop-2-en-1-amine
Brand Name: Vulcanchem
CAS No.: 103754-08-1
VCID: VC0008976
InChI: InChI=1S/C10H12ClN/c1-2-7-12-8-9-5-3-4-6-10(9)11/h2-6,12H,1,7-8H2
SMILES: C=CCNCC1=CC=CC=C1Cl
Molecular Formula: C10H12ClN
Molecular Weight: 181.66 g/mol

N-[(2-chlorophenyl)methyl]prop-2-en-1-amine

CAS No.: 103754-08-1

VCID: VC0008976

Molecular Formula: C10H12ClN

Molecular Weight: 181.66 g/mol

* For research use only. Not for human or veterinary use.

N-[(2-chlorophenyl)methyl]prop-2-en-1-amine - 103754-08-1

Description

N-[(2-chlorophenyl)methyl]prop-2-en-1-amine is an organic compound belonging to the amine class, characterized by a chlorophenyl group attached to a prop-2-en-1-amine moiety. The synthesis of this compound typically involves reacting 2-chlorobenzyl chloride with allylamine in the presence of a base like sodium hydroxide or potassium carbonate, often using a solvent such as dichloromethane or toluene at room temperature or slightly elevated temperatures. On an industrial scale, continuous flow processes, automated reactors, and optimized reaction conditions can enhance efficiency and yield in its production.

This compound can undergo chemical reactions such as oxidation, reduction, and electrophilic aromatic substitution. For instance, the amine group can be oxidized to form imines or nitriles, while reduction can yield secondary or tertiary amines. Electrophilic aromatic substitution can occur with reagents like bromine or nitric acid. N-[(2-chlorophenyl)methyl]prop-2-en-1-amine is used in scientific research as an intermediate in synthesizing complex organic molecules, and it is explored for its potential biological activities, including antimicrobial and anticancer properties. It has also been investigated as a potential drug candidate and utilized in producing specialty chemicals and materials.

The biological activity of N-[(2-chlorophenyl)methyl]prop-2-en-1-amine is attributed to its interaction with molecular targets like enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic processes, affecting physiological responses. Research indicates it exhibits antimicrobial properties, demonstrating effectiveness against bacterial strains such as Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans. Similar compounds include N-[(2-bromophenyl)methyl]prop-2-en-1-amine and N-[(2-fluorophenyl)methyl]prop-2-en-1-amine, but N-[(2-chlorophenyl)methyl]prop-2-en-1-amine is unique because the chlorophenyl group imparts specific chemical and biological properties. Another similar compound is N-[(2-chlorophenyl)methyl]prop-2-yn-1-amine .

CAS No. 103754-08-1
Product Name N-[(2-chlorophenyl)methyl]prop-2-en-1-amine
Molecular Formula C10H12ClN
Molecular Weight 181.66 g/mol
IUPAC Name N-[(2-chlorophenyl)methyl]prop-2-en-1-amine
Standard InChI InChI=1S/C10H12ClN/c1-2-7-12-8-9-5-3-4-6-10(9)11/h2-6,12H,1,7-8H2
Standard InChIKey NIPYYZYFRCKOKL-UHFFFAOYSA-N
SMILES C=CCNCC1=CC=CC=C1Cl
Canonical SMILES C=CCNCC1=CC=CC=C1Cl
PubChem Compound 4719565
Last Modified Sep 13 2023

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